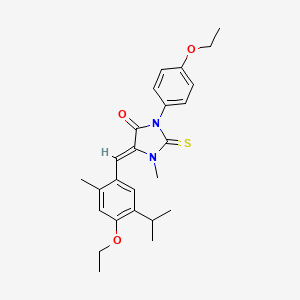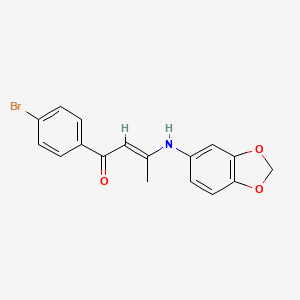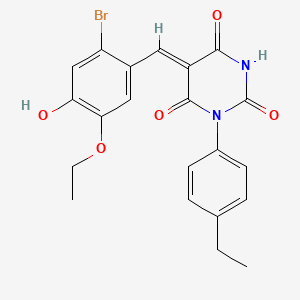![molecular formula C18H19FN2O3S B5915093 N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5915093.png)
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide, also known as FMME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMME belongs to the class of sulfonamide compounds and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation.
Wirkmechanismus
The mechanism of action of N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), which is overexpressed in cancer cells and plays a role in tumor growth and survival. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects:
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In inflammation research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological disorder research, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation, leading to a potential therapeutic application in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and specificity. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide is stable under physiological conditions and can be easily dissolved in aqueous solutions. Additionally, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has a high specificity for its target enzymes and signaling pathways. However, N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide also has some limitations, including its toxicity and potential off-target effects. N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide has been shown to be toxic to some normal cells at high concentrations and may have off-target effects on other enzymes and signaling pathways.
Zukünftige Richtungen
For N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide research include the development of derivatives, investigation of its potential therapeutic applications in other diseases, development of drug delivery systems, and further elucidation of its mechanism of action.
Synthesemethoden
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide can be synthesized using a Schiff base reaction between 4-fluorobenzaldehyde and 4-morpholinecarboxaldehyde, followed by a condensation reaction with 4-methylbenzenesulfonyl chloride. The final product is obtained by recrystallization from ethanol. The purity of N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-14-2-8-17(9-3-14)25(22,23)20-18(21-10-12-24-13-11-21)15-4-6-16(19)7-5-15/h2-9H,10-13H2,1H3/b20-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFMVBMEXCOEQE-ZZEZOPTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)F)\N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915011.png)


![N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5915038.png)
![3-{3-(4-methoxyphenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915039.png)

![methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)

![1-(3-nitrophenyl)ethanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5915060.png)
![2-bromo-4-[(5-imino-2-methyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzoate](/img/structure/B5915065.png)
![3-(4-chloro-3-nitrophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5915072.png)
![3-(4-chloro-3-nitrophenyl)-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5915089.png)
![4-chloro-N-[(4-fluorophenyl)(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5915100.png)
![2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915104.png)